molecular formula C10H6BrFN2 B1382379 2-(5-Bromo-6-fluoro-1h-indol-3-yl)acetonitrile CAS No. 1227598-56-2

2-(5-Bromo-6-fluoro-1h-indol-3-yl)acetonitrile

Cat. No. B1382379
CAS RN: 1227598-56-2
M. Wt: 253.07 g/mol
InChI Key: SKEVQYHEBYZOCX-UHFFFAOYSA-N
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Description

“2-(5-Bromo-6-fluoro-1h-indol-3-yl)acetonitrile” is a chemical compound with the CAS Number: 1227598-56-2. It has a molecular weight of 253.07 g/mol . This compound is also known as BFI-1 and is a small molecule inhibitor that has been widely studied for its potential therapeutic applications.


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H6BrFN2/c11-8-3-7-6 (1-2-13)5-14-10 (7)4-9 (8)12/h3-5,14H,1H2 . This indicates the specific arrangement of atoms in the molecule.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 253.07 g/mol . Further physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the retrieved resources.

Scientific Research Applications

Medicinal Chemistry: Antiviral and Anticancer Applications

The indole nucleus, a core component of 2-(5-Bromo-6-fluoro-1H-indol-3-yl)acetonitrile, is known for its biological activity. Indole derivatives have been studied for their antiviral properties, with some compounds showing inhibitory activity against influenza A and Coxsackie B4 virus . Additionally, the indole scaffold is present in many synthetic drug molecules, which has led to the development of new derivatives with potential anticancer properties .

Agriculture: Plant Growth Regulation

In agriculture, indole derivatives like 2-(5-Bromo-6-fluoro-1H-indol-3-yl)acetonitrile can be used to synthesize plant hormones such as indole-3-acetic acid, which is crucial for plant growth regulation. The manipulation of these compounds can lead to enhanced crop yields and improved resistance to environmental stressors .

Material Science: OLED Applications

The compound’s potential in material science, particularly in the development of organic light-emitting diodes (OLEDs), is significant. Indole-based fluorophores exhibit high fluorescence quantum yield and good thermal stability, making them excellent candidates for OLED applications .

Environmental Science: Pollutant Degradation

Indole derivatives are being explored for their role in environmental science, particularly in the degradation of pollutants. Their reactivity can be harnessed to break down harmful substances in the environment, aiding in pollution control and environmental remediation efforts .

Analytical Chemistry: Chromatography and Spectroscopy

In analytical chemistry, 2-(5-Bromo-6-fluoro-1H-indol-3-yl)acetonitrile can be used as a standard or reagent in various chromatographic and spectroscopic methods. Its well-defined structure and properties allow for accurate analysis and identification of complex mixtures .

Biochemistry: Enzyme Inhibition Studies

This compound is also valuable in biochemistry for studying enzyme inhibition. Indole derivatives have been evaluated as inhibitors of enzymes like aldose reductase, which is involved in diabetic complications. Understanding the interaction between these compounds and enzymes can lead to the development of new therapeutic agents .

properties

IUPAC Name

2-(5-bromo-6-fluoro-1H-indol-3-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrFN2/c11-8-3-7-6(1-2-13)5-14-10(7)4-9(8)12/h3-5,14H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKEVQYHEBYZOCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1Br)F)NC=C2CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-Bromo-6-fluoro-1h-indol-3-yl)acetonitrile

CAS RN

1227598-56-2
Record name 2-(5-Bromo-6-fluoro-1H-indol-3-yl)acetonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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